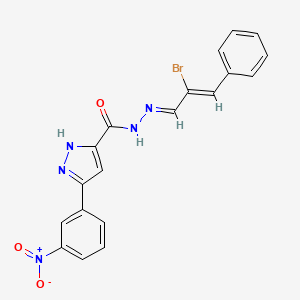![molecular formula C19H19N3O4S2 B11674845 2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-nitrobenzyl)sulfanyl]-N’-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acétohydrazide est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de groupes nitrobenzyle, sulfanyl, thiétan-3-yloxy et acétohydrazide, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(4-nitrobenzyl)sulfanyl]-N’-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acétohydrazide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Le processus peut inclure :
Nitration : Introduction du groupe nitro dans le cycle benzyle.
Formation de thioéther : Réaction du composé nitrobenzyle avec un thiol pour former le groupe sulfanyl.
Formation d'hydrazone : Condensation du composé thiétan-3-yloxy avec l'hydrazine pour former le groupe acétohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées, telles que la température, la pression contrôlées et l'utilisation de catalyseurs pour améliorer le rendement et la pureté. Les méthodes spécifiques peuvent varier en fonction de l'échelle et de l'application souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(4-nitrobenzyl)sulfanyl]-N’-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes sulfanyl en sulfoxydes ou en sulfones.
Réduction : Réduction du groupe nitro en amine.
Substitution : Réactions de substitution nucléophile en position benzyle.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) avec du dihydrogène.
Substitution : Nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines.
Substitution : Formation de dérivés benzyle substitués.
Applications de la recherche scientifique
Le 2-[(4-nitrobenzyl)sulfanyl]-N’-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acétohydrazide présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-[(4-nitrobenzyl)sulfanyl]-N’-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs, tandis que les groupes sulfanyl et thiétan-3-yloxy peuvent interagir avec des macromolécules biologiques, conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The thietan-3-yloxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
- 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acétohydrazide
Unicité
Le 2-[(4-nitrobenzyl)sulfanyl]-N’-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acétohydrazide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C19H19N3O4S2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c23-19(13-27-10-14-4-6-16(7-5-14)22(24)25)21-20-9-15-2-1-3-17(8-15)26-18-11-28-12-18/h1-9,18H,10-13H2,(H,21,23)/b20-9+ |
Clé InChI |
HADRFOCXXRNCSV-AWQFTUOYSA-N |
SMILES isomérique |
C1C(CS1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(CS1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11674764.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11674771.png)
![3-(2,4-dichlorophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674775.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11674783.png)
![ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11674787.png)
![N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11674794.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674804.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11674814.png)
![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674819.png)
![N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11674826.png)

![N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674857.png)
